Methyl 3-(aminomethyl)-4-ethylhexanoate
Description
Methyl 3-(aminomethyl)-4-ethylhexanoate is a branched-chain ester featuring an aminomethyl group at position 3 and an ethyl substituent at position 4 of the hexanoate backbone.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4-ethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-2)9(7-11)6-10(12)13-3/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
JJZIPBJWZBKBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC(=O)OC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-4-ethylhexanoate typically involves the esterification of 3-(aminomethyl)-4-ethylhexanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that are recoverable and environmentally friendly is also emphasized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-4-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-(aminomethyl)-4-ethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(aminomethyl)-4-ethylhexanoate exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
Comparison with Similar Compounds
Ethyl 4-ethyl-2-(tosylamino)hex-4-enoate (3e)
Structural Differences :
- Backbone: Both compounds share a hexanoate backbone but differ in substituents. While the target compound has an aminomethyl group at position 3, 3e features a tosylamino (-NHTs) group at position 2.
- Ester Group : The target compound uses a methyl ester, whereas 3e employs an ethyl ester.
- Unsaturation: 3e contains a double bond at position 4 (hex-4-enoate), increasing its reactivity in addition or cyclization reactions compared to the fully saturated target compound.
Synthesis and Yield: 3e is synthesized via a metal-catalyzed reaction between 3-methylenepentane, ethyl-2-tosylaminoacetate, and diethyl phosphate, yielding 25% product after purification . The lower yield highlights challenges in steric control during the formation of branched esters with bulky substituents.
Applications: 3e’s tosylamino group may serve as a protective moiety in peptide synthesis, whereas the target compound’s aminomethyl group could enable direct functionalization in drug design.
2-Amino-4-methylhexane Carbonate
Functional Group Contrast :
- Carbonate vs. Ester : The carbonate group in this compound is more labile than the ester group in the target molecule, leading to dissociation into CO₂, water, and the free amine under mild conditions .
- Amino Position: The amino group is at position 2 in the carbonate, whereas the target compound’s aminomethyl is at position 3.
Stability and Use: The carbonate’s instability makes it suitable for inhalant formulations (e.g., rapid CO₂ release), whereas the ester in Methyl 3-(aminomethyl)-4-ethylhexanoate likely offers greater hydrolytic stability, favoring prolonged activity in industrial or pharmaceutical contexts.
Methyl Hexanoate Derivatives ()
Key compounds for comparison include:
- Methyl hexanoate: A simple ester lacking substituents. Its lower molecular weight and absence of functional groups result in higher volatility and reduced polarity compared to the target compound.
- 4-Methyl-2-hexanone: A ketone with a methyl group at position 4. Ketones exhibit distinct reactivity (e.g., nucleophilic addition) compared to esters, which undergo hydrolysis or transesterification.
- 2-Methyl-1-hexene: An alkene derivative.
Data Table: Key Properties of Compared Compounds
Research Implications and Gaps
- Synthetic Challenges: Branched esters like this compound require optimized catalysts to improve yields, as seen in the 25% yield for 3e .
- Stability : The carbonate’s instability versus the ester’s robustness suggests divergent applications (e.g., controlled release vs. stable intermediates).
- Functional Group Impact: The aminomethyl group in the target compound may enhance solubility in polar solvents compared to simpler esters like methyl hexanoate .
Further studies are needed to quantify the target compound’s physicochemical properties (e.g., pKa of the amine, logP) and explore its utility in asymmetric catalysis or bioactive molecule synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
